

# Techniques for Measuring the Binding Affinity of SR 1824 to PPARy

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

SR 1824 is a synthetic small molecule that functions as a non-agonist ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARy), a key regulator of adipogenesis and glucose metabolism. Unlike typical PPARy agonists, SR 1824 does not activate the receptor but instead blocks its phosphorylation by cyclin-dependent kinase 5 (Cdk5). Understanding the binding affinity of SR 1824 to PPARy is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting this nuclear receptor. This document provides detailed application notes and protocols for measuring the binding affinity of SR 1824 to PPARy, focusing on three widely used biophysical techniques: Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

## **Quantitative Data Summary**

The binding affinity of **SR 1824** for PPARy has been previously determined and is summarized in the table below. This value serves as a benchmark for researchers performing their own binding studies.



Compound	Target	Binding Constant (K <sub>I</sub> )	Reference
SR 1824	Peroxisome Proliferator-Activated Receptor y (PPARy)	10 nM	[1]

# Experimental Protocols Radioligand Binding Assay (Competitive)

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[2][3] This protocol describes a competitive binding assay to determine the inhibition constant (K<sub>i</sub>) of **SR 1824** for PPARy.

Objective: To determine the binding affinity of **SR 1824** by measuring its ability to compete with a known high-affinity radioligand for binding to the PPARy ligand-binding domain (LBD).

#### Materials:

- Receptor: Purified, recombinant human PPARy-LBD.
- Radioligand: A suitable high-affinity PPARy radioligand, such as [3H]-Rosiglitazone.
- Test Compound: SR 1824.
- Non-specific Binding Control: A high concentration of a known non-radioactive PPARy agonist (e.g., unlabeled Rosiglitazone).
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA.[4]
- Separation Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI).[4]
- Scintillation Cocktail.
- Scintillation Counter.



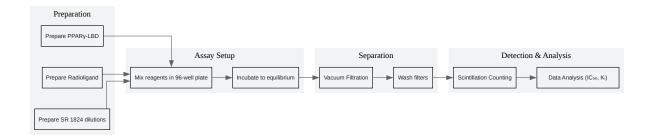
#### Protocol:

- Preparation of Reagents:
  - Prepare a stock solution of SR 1824 in a suitable solvent (e.g., DMSO).
  - Prepare serial dilutions of SR 1824 in assay buffer to create a range of concentrations for the competition curve.
  - Dilute the purified PPARy-LBD in assay buffer to a final concentration that provides a robust signal-to-noise ratio.
  - Dilute the radioligand in assay buffer to a concentration close to its Kd value.
- Assay Setup (in a 96-well plate):
  - Total Binding Wells: Add assay buffer, diluted radioligand, and diluted PPARy-LBD.
  - Non-specific Binding (NSB) Wells: Add a high concentration of the non-radioactive competitor, diluted radioligand, and diluted PPARy-LBD.
  - Competition Wells: Add the various dilutions of SR 1824, diluted radioligand, and diluted PPARy-LBD.
- Incubation:
  - Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[4]
- · Separation of Bound and Free Ligand:
  - Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
  - Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
     [4]
- Detection:



- o Dry the filters and add scintillation cocktail to each well.
- Count the radioactivity in each well using a scintillation counter.
- Data Analysis:
  - Subtract the non-specific binding counts from all other counts to obtain specific binding.
  - Plot the percentage of specific binding against the logarithm of the SR 1824 concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value (the concentration of SR 1824 that inhibits 50% of specific radioligand binding).
  - Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/Kd)$  where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:



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Workflow for a competitive radioligand binding assay.

## **Surface Plasmon Resonance (SPR)**



SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[5] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Objective: To determine the association (k<sub>a</sub>) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the **SR 1824**-PPARy interaction.

#### Materials:

- SPR Instrument: (e.g., Biacore).
- Sensor Chip: A sensor chip suitable for protein immobilization (e.g., CM5 chip).
- Immobilization Reagents: Amine coupling kit (e.g., EDC, NHS, ethanolamine).
- Ligand: Purified, recombinant human PPARy-LBD.
- Analyte: SR 1824.
- Running Buffer: A suitable buffer for the interaction (e.g., HBS-EP+).

#### Protocol:

- Immobilization of PPARy-LBD:
  - Activate the sensor chip surface using a mixture of EDC and NHS.
  - Inject the purified PPARy-LBD over the activated surface to allow for covalent coupling.
  - Deactivate any remaining active sites on the surface with ethanolamine.
  - A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.
- Binding Analysis:
  - Prepare a series of dilutions of SR 1824 in running buffer.



- Inject the different concentrations of SR 1824 over the immobilized PPARy-LBD and the reference flow cell at a constant flow rate.
- Monitor the binding in real-time as an increase in the SPR signal (response units, RU).
- After the association phase, switch back to running buffer to monitor the dissociation of SR
   1824 from the receptor.

#### · Regeneration:

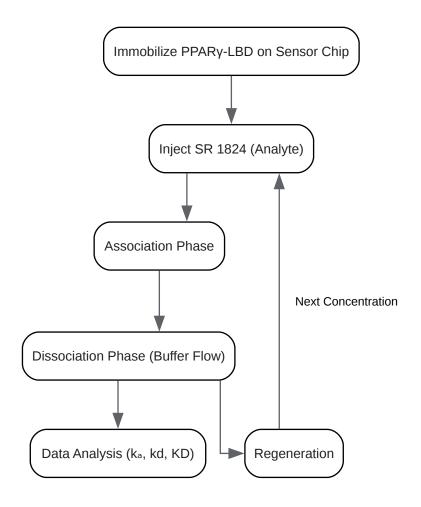
 If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

#### Data Analysis:

- Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.
- Fit the association and dissociation curves for each concentration of **SR 1824** to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k<sub>a</sub> and kd values.
- Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants  $(KD = kd/k_a)$ .

Diagram of SPR Experimental Workflow:





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General workflow for an SPR experiment.

## **Isothermal Titration Calorimetry (ITC)**

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule.[6] It provides a complete thermodynamic profile of the interaction in a single experiment.

Objective: To determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy  $\Delta H$  and entropy  $\Delta S$ ) of the **SR 1824**-PPARy interaction.

#### Materials:

- Isothermal Titration Calorimeter.
- Macromolecule: Purified, recombinant human PPARy-LBD in a suitable buffer.



- Ligand: **SR 1824** in the same buffer as the protein.
- Degassing Station.

#### Protocol:

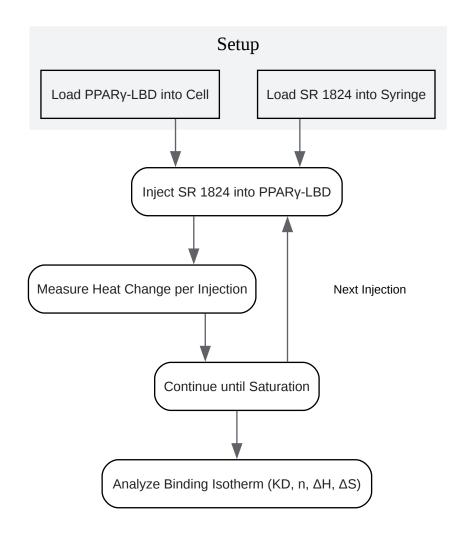
- Sample Preparation:
  - Dialyze the purified PPARy-LBD extensively against the chosen ITC buffer to ensure a perfect buffer match.
  - Dissolve SR 1824 in the same final dialysis buffer.
  - Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
- ITC Experiment Setup:
  - Load the PPARy-LBD solution into the sample cell of the calorimeter.
  - Load the SR 1824 solution into the injection syringe.
  - Set the experimental parameters, including the temperature, stirring speed, and injection volume and spacing.
- Titration:
  - Perform a series of small, sequential injections of the SR 1824 solution into the sample cell containing the PPARy-LBD.
  - Measure the heat released or absorbed after each injection.
  - Continue the injections until the binding sites on the protein are saturated and no further heat changes are observed.
- Control Experiment:



- Perform a control titration by injecting the SR 1824 solution into the buffer alone to measure the heat of dilution.
- Data Analysis:
  - Subtract the heat of dilution from the raw titration data.
  - Integrate the heat change for each injection to obtain the heat per mole of injectant.
  - Plot the heat change per injection against the molar ratio of ligand to protein.
  - Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
  - The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation:  $\Delta G = -RTln(1/KD) = \Delta H T\Delta S$

Diagram of ITC Experimental Logic:





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Logical flow of an Isothermal Titration Calorimetry experiment.

## Conclusion

The choice of technique for measuring the binding affinity of **SR 1824** to PPARy will depend on the specific research question, available equipment, and the nature of the interacting molecules. Radioligand binding assays are highly sensitive and robust for determining K<sub>i</sub> values. SPR provides real-time kinetic data, offering deeper insights into the binding mechanism. ITC is the gold standard for obtaining a complete thermodynamic profile of the interaction. By following the detailed protocols provided in these application notes, researchers can accurately and reliably characterize the binding of **SR 1824** and other novel ligands to PPARy, facilitating further drug discovery and development efforts.



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### References

- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. scispace.com [scispace.com]
- 6. Characterization of molecular interactions using isothermal titration calorimetry PubMed [pubmed.ncbi.nlm.nih.gov]
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